Raxatrigine
Description
Nomenclature and Identifiers
The compound has been known by several names and codes throughout its history. These identifiers are crucial for tracking its development and research findings across different developing organizations and scientific publications.
| Name/Identifier | Type |
| Raxatrigine | International Nonproprietary Name (INN), United States Adopted Name (USAN) wikipedia.org |
| Vixotrigine | International Nonproprietary Name (INN), United States Adopted Name (USAN) wikipedia.org |
| BIIB-074 | Corporate Identifier (Biogen) wikipedia.orgspringer.com |
| GSK1014802 | Corporate Identifier (GlaxoSmithKline) wikipedia.orgoatext.com |
| CNV-1014802A | Corporate Identifier (Convergence Pharmaceuticals) springer.comontosight.ai |
This table is interactive. Click on the headers to sort.
Other identifiers include CAS Number 934240-30-9 and the molecular formula C18H19FN2O2. nih.gov
Historical Context of Development
This compound's development has been passed between three major pharmaceutical entities, each redirecting its clinical and scientific focus.
Initial Development by GlaxoSmithKline as a Central NaV1.3 Blocker
The compound, first synthesized by GlaxoSmithKline (GSK) and coded as GSK1014802, was initially characterized as a blocker of the central voltage-gated sodium channel (NaV) 1.3. oatext.com Between 2005 and 2009, GSK advanced the compound into Phase I clinical trials, exploring its potential for treating conditions such as bipolar disorder, pain, and possibly epilepsy, based on this central mechanism of action. oatext.com
Transition to Convergence Pharmaceuticals and Re-characterization as a Peripheral NaV1.7 Blocker
Around 2010, GSK shifted its research and development focus away from pain, leading to a spin-out company, Convergence Pharmaceuticals, formed by former GSK scientists. oatext.com Convergence acquired the rights to GSK1014802, renaming it CNV1014802. oatext.com The characterization of the compound shifted to that of a selective blocker of the peripheral NaV1.7 sodium channel. oatext.com This re-characterization led to the initiation of Phase II development for neuropathic pain conditions, including lumbosacral radiculopathy and trigeminal neuralgia. oatext.comfrontiersin.org
Acquisition by Biogen and Subsequent Development
In 2015, Biogen acquired Convergence Pharmaceuticals for an upfront payment of $200 million, with potential for an additional $475 million in milestone payments. biogen.comcontractpharma.combusiness-standard.compmlive.com With this acquisition, the compound was recoded as BIIB-074 and later also referred to as vixotrigine. springer.comoatext.com Biogen continued the development of the compound for neuropathic pain, leveraging Convergence's expertise in the field. biogen.comcontractpharma.com However, in May 2017, Biogen announced the closure of the U.K.-based Convergence subsidiary as part of an effort to streamline its R&D operations, with the work on pain therapy being moved to other Biogen sites. biospace.com
Evolution of Mechanism of Action Characterization
The scientific understanding of this compound's mechanism of action has not been static, evolving from a specific channel blocker to a more broadly acting agent.
Early Claims of Selective NaV1.3 Blockade
The initial patent from GlaxoSmithKline in 2005 positioned the compound, later known as this compound, for the treatment of depression, bipolar disorders, and pain, based on its activity as a central NaV1.3 blocker. oatext.com This subtype of sodium channel is primarily expressed in the central nervous system and its upregulation has been noted in inflammatory or neuropathic pain conditions. nih.gov
The characterization of this compound later shifted towards a selective NaV1.7 inhibitor after its acquisition by Convergence Pharmaceuticals. oatext.com However, more recent research has challenged this specificity. Studies have indicated that vixotrigine is a broad-spectrum, state-dependent NaV blocker, showing activity across multiple NaV subtypes, including both peripheral and central nervous system channels. nih.govresearchgate.net One study found its potency ranking across humanized NaV channels to be NaV1.8 > NaV1.4 > NaV1.2 > NaV1.6 > NaV1.3 > NaV1.1 > NaV1.7 > NaV1.5, suggesting it is not a selective NaV1.7 inhibitor. oatext.com This broader activity profile is more akin to other clinically beneficial, broadly acting NaV inhibitors used in neuropathic pain. nih.gov
Subsequent Claims of Selective NaV1.7 Blockade
Following its initial development, the rights to this compound were acquired by Convergence Pharmaceuticals, a spin-off from GlaxoSmithKline. oatext.com During this period, the characterization of the compound shifted significantly. It was repositioned as a selective inhibitor of the peripheral voltage-gated sodium channel subtype NaV1.7. oatext.compharmaceutical-journal.comwikipedia.org This channel had garnered significant interest in the field of pain research due to genetic evidence linking it directly to human pain perception. pharmaceutical-journal.comnih.gov
The claim of NaV1.7 selectivity suggested that this compound could specifically target pain pathways without affecting other sensory modalities. pharmaceutical-journal.com The compound, then known as CNV1014802, was advanced into clinical trials for neuropathic pain conditions such as trigeminal neuralgia and lumbosacral radiculopathy, based on this hypothesis. oatext.comnih.govnih.gov The narrative presented was that of a targeted therapy for NaV1.7-mediated pain states. researchgate.net
Current Understanding as a Non-Selective, State-Dependent Sodium Channel Blocker
More recent and systematic investigations into the pharmacological profile of this compound have led to a revised understanding of its mechanism. Current evidence characterizes this compound not as a selective NaV1.7 inhibitor, but as a non-selective, state-dependent blocker of voltage-gated sodium channels. oatext.comwikipedia.orgresearchgate.netcaymanchem.com
This contemporary view is supported by electrophysiological studies that have systematically evaluated the potency of this compound across a panel of human NaV channel subtypes. These studies revealed that the compound inhibits multiple subtypes, including NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.5, NaV1.6, NaV1.7, and NaV1.8, with varying affinities. caymanchem.com In fact, one analysis indicated that this compound has a higher potency for several other NaV subtypes than for NaV1.7. oatext.com
A key feature of this compound's interaction with sodium channels is its state-dependency. pharmaceutical-journal.comcaymanchem.com The compound exhibits a significantly higher affinity for channels in the open or inactivated states compared to the resting state. caymanchem.com This "use-dependent" or "block-on-demand" characteristic means it preferentially targets neurons that are highly active and firing repetitively, a hallmark of neuropathic pain signaling. pharmaceutical-journal.com While this contributes to its therapeutic potential in pain, the activity is not confined to a single sodium channel subtype. oatext.compharmaceutical-journal.com
Research Data on this compound's Activity
The following tables summarize key research findings regarding the inhibitory activity of this compound on various voltage-gated sodium channels.
Table 1: Inhibitory Concentration (IC₅₀) of this compound Across NaV Subtypes
This table displays the concentration of this compound required to inhibit 50% of the activity of various voltage-gated sodium channel subtypes, demonstrating its non-selective profile.
| NaV Channel Subtype | IC₅₀ (µM) |
| NaV1.1 | 22 |
| NaV1.2 | 13 |
| NaV1.3 | 23 |
| NaV1.4 | 10 |
| NaV1.5 | 84 |
| NaV1.6 | 15 |
| NaV1.7 | 6 |
| NaV1.8 | 32 |
| Data sourced from a FLIPR membrane potential assay using HEK293 cells. caymanchem.com |
Table 2: State-Dependent Inhibition of NaV1.7 by this compound
This table illustrates the difference in this compound's potency based on the functional state of the NaV1.7 channel.
| NaV1.7 Channel State | IC₅₀ (µM) |
| Closed/Resting State | 54 |
| Open/Inactivated State | 6.3 |
| This nine-fold increase in potency for the open/inactivated state highlights the state-dependent nature of the block. caymanchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,5R)-5-[4-[(2-fluorophenyl)methoxy]phenyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c19-15-4-2-1-3-13(15)11-23-14-7-5-12(6-8-14)16-9-10-17(21-16)18(20)22/h1-8,16-17,21H,9-11H2,(H2,20,22)/t16-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESCETIFNOFKEU-SJORKVTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1C2=CC=C(C=C2)OCC3=CC=CC=C3F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N[C@H]1C2=CC=C(C=C2)OCC3=CC=CC=C3F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901031867 | |
| Record name | Raxatrigine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901031867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934240-30-9 | |
| Record name | (2S,5R)-5-[4-[(2-Fluorophenyl)methoxy]phenyl]-2-pyrrolidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=934240-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Raxatrigine [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934240309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Raxatrigine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11706 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Raxatrigine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901031867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VIXOTRIGINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQS4J85K6Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanisms of Action and Molecular Interactions
Voltage-Gated Sodium Channel (NaV) Modulation
Raxatrigine's primary mechanism of action involves the modulation of voltage-gated sodium channels (NaV), which are crucial for the initiation and propagation of action potentials in excitable cells. nih.govnih.gov Its interaction with these channels is complex, exhibiting state-dependent inhibition. nih.govoatext.compharmaceutical-journal.com
Inhibition of NaV Channels
This compound functions as an inhibitor of voltage-gated sodium channels. medchemexpress.comcaymanchem.com This inhibition is not uniform across all channel subtypes, and the potency of the block can be influenced by the functional state of the channel. oatext.comcaymanchem.com Research indicates that this compound can inhibit a broad spectrum of NaV subtypes, including those in both the peripheral and central nervous systems. nih.govresearchgate.netsemanticscholar.org
State-Dependent Blockade of Sodium Channels
A key feature of this compound's interaction with NaV channels is its state-dependent blockade. oatext.compharmaceutical-journal.commedchemexpress.com This means the drug has a different affinity for the channel depending on whether it is in the resting, open, or inactivated state. oatext.comcaymanchem.com This property allows this compound to preferentially target more active sodium channels. pharmaceutical-journal.com
This compound demonstrates a preference for the inactivated state of the sodium channel, effectively stabilizing it. pharmaceutical-journal.com For the NaV1.7 channel, its potency is significantly increased for the open/inactivated state compared to the closed/resting state. caymanchem.com This stabilization of the inactive state makes it more difficult for the channel to return to the resting state and subsequently open, thereby reducing neuronal excitability. pharmaceutical-journal.com
Selectivity Profile Across NaV Subtypes
The selectivity of this compound for different NaV subtypes has been a subject of evolving research and debate. oatext.compharmaceutical-journal.comresearchgate.net While initially explored for its potential selectivity, subsequent studies have characterized it as a more broad-spectrum inhibitor. oatext.comresearchgate.netsemanticscholar.org
One study reported the following rank order of potency for this compound across various human NaV subtypes: hNaV1.8 > hNaV1.4 > hNaV1.2 > hNaV1.6 > hNaV1.3 > hNaV1.1 > hNaV1.7 > hNaV1.5. oatext.commdpi.com This suggests that this compound is not highly selective for a single subtype but rather interacts with multiple subtypes with varying affinities.
Table 1: this compound Potency (pIC50) Across Human NaV Subtypes
| NaV Subtype | pIC50 ± SEM |
| hNaV1.8 | 5.25 ± 0.1 |
| hNaV1.4 | 5.09 ± 0.2 |
| hNaV1.2 | 4.99 ± 0.2 |
| hNaV1.6 | 4.84 ± 0.1 |
| hNaV1.3 | 4.82 ± 0.3 |
| hNaV1.1 | 4.70 ± 0.2 |
| hNaV1.7 | 4.58 ± 0.2 |
| hNaV1.5 | 4.18 ± 0.2 |
Data from Deuis et al. oatext.com
Initially, this compound was characterized as having high selectivity for the peripheral NaV1.7 subtype. oatext.com This was based on early preclinical data. oatext.com However, more recent and systematic electrophysiological studies have challenged this initial assessment, characterizing this compound as a non-selective or broad-spectrum NaV inhibitor. oatext.comresearchgate.netsemanticscholar.orgmdpi.com Some researchers suggest that while it may have been tailored toward NaV1.7, it is not completely selective for this channel. pharmaceutical-journal.com This lack of high selectivity for NaV1.7 is a key point of discussion in the scientific literature. oatext.compharmaceutical-journal.comresearchgate.net
Reported Potency Hierarchy (e.g., hNaV1.8 > hNaV1.4 > hNaV1.2 > hNaV1.6 > hNaV1.3 > hNaV1.1 > hNaV1.7 > hNaV1.5)
Effects on Neuronal Excitability and Pain Signal Transmission
This compound functions as a voltage-gated sodium channel (Nav) blocker, which is crucial for generating and propagating action potentials in neurons. elsevier.es By inhibiting these channels, this compound reduces neuronal excitability and can impede the transmission of pain signals. elsevier.es The history of this compound's development shows a shift in understanding its specific targets; it was first described as a selective blocker of the central Nav1.3 channel, later as a peripheral Nav1.7 blocker, and more recently as a non-selective, broad-spectrum Nav inhibitor. wikipedia.orgoatext.comelsevier.es
The compound's interaction with sodium channels is characterized as state-dependent and use-dependent. oatext.compharmaceutical-journal.comresearchgate.net This means it has a higher affinity for sodium channels that are in an open or inactivated state, which are more common during the rapid, repetitive firing characteristic of neuropathic pain. pharmaceutical-journal.comcaymanchem.com this compound stabilizes the inactive state of the sodium channel, making it more difficult to propagate a pain signal. pharmaceutical-journal.com This "block-on-demand" mechanism allows it to preferentially target the most active sodium channels involved in pain signaling. pharmaceutical-journal.com
Research has demonstrated that this compound potently inhibits sodium currents from both peripheral and central nervous system Nav subtypes, with use-dependent IC50 values ranging from 1.76 to 5.12 μM. researchgate.net In native rodent dorsal root ganglion neurons, vixotrigine has been shown to shift steady-state inactivation curves. researchgate.net Its activity across multiple Nav subtypes suggests a broad-spectrum action. researchgate.netcaymanchem.com
This compound (CNV1014802) IC50 Values for Voltage-Gated Sodium Channel Subtypes
The table below summarizes the inhibitory concentration (IC50) of this compound for various human voltage-gated sodium (Nav) channel subtypes, as determined in a FLIPR membrane potential assay using HEK293 cells. caymanchem.com The data indicates non-selective inhibition across the tested channels.
| Nav Subtype | IC50 (µM) |
|---|---|
| Nav1.1 | 22 |
| Nav1.2 | 13 |
| Nav1.3 | 23 |
| Nav1.4 | 10 |
| Nav1.5 | 84 |
| Nav1.6 | 15 |
| Nav1.7 | 32 |
| Nav1.8 | 6 |
Potential Influence on Endogenous Opioid Levels
There is a theoretical link between the blockade of the Nav1.7 channel and the body's own pain-relief system. pharmaceutical-journal.com One theory suggests that effectively blocking Nav1.7 channels can lead to an increase in the levels of endogenous opioids. pharmaceutical-journal.com Specifically, the opioid peptides implicated are enkephalins, which are known to regulate pain pathways in the spinal cord. pharmaceutical-journal.com Endogenous opioids like enkephalins and endorphins are produced primarily in the brain and act on opioid receptors. nih.gov A loss of Nav1.7 function has been associated with an increase in these opioid peptides, which could contribute to the analgesic effect observed in individuals with a natural insensitivity to pain due to mutations in the Nav1.7 gene. pharmaceutical-journal.com This suggests that part of the analgesic effect of Nav1.7-targeting drugs like this compound could be mediated by an upregulation of the endogenous opioid system. pharmaceutical-journal.com
Interactions with Other Ion Channels (e.g., K+ channels, Ca2+ channels if relevant research found)
While this compound's primary mechanism of action is the blockade of voltage-gated sodium channels, these actions can have downstream effects on other ion channels and cellular processes. The inhibition of sodium influx by sodium channel blockers leads to hyperpolarization of the neuron. elsevier.eselsevier.es This change in membrane potential can subsequently inhibit the entry of calcium through voltage-gated calcium channels (CaV). elsevier.eselsevier.es This reduction in calcium influx can then decrease the fusion of vesicles containing neurotransmitters, such as glutamate, with the synaptic membrane, thereby slowing the transmission of pain signals. elsevier.eselsevier.es
Voltage-gated calcium channels are critical components in the pain signaling pathway, regulating neurotransmitter release and neuronal excitability. ijbs.com There is no direct evidence from the provided search results to suggest that this compound binds directly to and blocks potassium (K+) or calcium (Ca2+) channels in a manner similar to its action on sodium channels. However, some toxins and other compounds are known to interact with multiple channel types, including sodium, potassium, and calcium channels. mdpi.comacs.orgresearchgate.net For instance, certain antiepileptic drugs are known to modulate neuronal excitability by enhancing the activity of KCNQ (Kv7) potassium channels, but this is a distinct mechanism from that described for this compound. nih.gov
Preclinical Research and Experimental Models
In Vitro Studies and Electrophysiological Characterization
The initial characterization of Raxatrigine involved a series of in vitro studies to determine its effects on various voltage-gated sodium channel subtypes.
This compound's activity was assessed using Human Embryonic Kidney (HEK293) cells engineered to express specific subtypes of voltage-gated sodium channels. In a FLIPR membrane potential assay, this compound demonstrated inhibitory activity across a range of NaV channels, with IC50 values of 22, 13, 23, 10, 84, 15, 32, and 6 µM for NaV1.1 through NaV1.8, respectively. caymanchem.com Another study using HEK293 cells found IC50 values of 10 μM for human NaV1.4 and 13 μM for NaV1.7. medchemexpress.com
Further investigation into its selectivity profile in humanized NaV channels expressed in HEK293 cells revealed a rank order of potency (pIC50) as follows: NaV1.8 > NaV1.4 > NaV1.2 > NaV1.6 > NaV1.3 > NaV1.1 > NaV1.7 > NaV1.5. oatext.com These findings suggest that this compound is not a highly selective inhibitor of a single NaV subtype but rather a broad-spectrum blocker. oatext.comresearchgate.net
Table 1: Inhibitory Activity of this compound on NaV Subtypes in HEK293 Cells
| NaV Subtype | IC50 (µM) | Reference |
|---|---|---|
| NaV1.1 | 22 | caymanchem.com |
| NaV1.2 | 13 | caymanchem.com |
| NaV1.3 | 23 | caymanchem.com |
| NaV1.4 | 10 | caymanchem.commedchemexpress.com |
| NaV1.5 | 84 | caymanchem.com |
| NaV1.6 | 15 | caymanchem.com |
| NaV1.7 | 13, 32 | caymanchem.commedchemexpress.com |
| NaV1.8 | 6 | caymanchem.com |
A key characteristic of this compound's action is its frequency-dependent, or use-dependent, blockade of sodium channels. This means that its inhibitory effect is more pronounced on channels that are more active. researchgate.netnih.gov Studies have shown that the degree of sodium channel block by this compound increases with the frequency of stimulation. oatext.com This property is particularly evident at higher firing frequencies (10 Hz and above), which are often associated with pathological states like those occurring during noxious stimuli. oatext.comresearchgate.net This state-dependent inhibition is a crucial aspect of its mechanism, suggesting it may preferentially target neurons that are firing excessively, as seen in certain pain conditions. nih.gov
Detailed electrophysiological studies have elucidated this compound's impact on the gating properties of the NaV1.7 channel, a key target in pain research. Research indicates that this compound does not significantly affect the activation properties of NaV1.7 channels. nih.govnih.gov Instead, its primary mechanism involves enhancing the inactivation of the channel. nih.govnih.gov
Specifically, this compound promotes the inactivated state of the NaV1.7 channel, effectively stabilizing it in a non-conductive conformation. nih.govnih.gov This is evidenced by a significant hyperpolarizing shift in the voltage-dependence of steady-state fast inactivation. nih.gov For instance, one study reported a dramatic hyperpolarizing shift of approximately 12.9 mV. nih.gov Furthermore, this compound has been shown to accelerate the onset of inactivation and delay the recovery from inactivation. nih.govnih.gov
The state-dependent nature of its binding is highlighted by the nine-fold increase in potency for the open/inactivated state (IC50 = 6.3 µM) compared to the closed/resting state (IC50 = 54 µM) of the NaV1.7 channel. caymanchem.com This preferential binding to the inactivated state is a key feature of its inhibitory action.
Frequency-Dependent Blockade
In Vivo Animal Models of Pain
To assess its potential analgesic effects, this compound has been evaluated in various preclinical animal models of pain.
This compound has demonstrated efficacy in rodent models of inflammatory pain. tandfonline.com These models, such as those induced by complete Freund's adjuvant (CFA) or carrageenan, are designed to mimic the pain and hypersensitivity associated with inflammation. criver.com In these models, this compound has shown significant antinociceptive effects. researchgate.net
This compound has also been extensively studied in animal models of neuropathic pain, which results from damage to the nervous system. tandfonline.comnih.govresearchgate.net These models include the chronic constriction injury (CCI) model, the spared nerve injury (SNI) model, and models of chemotherapy-induced peripheral neuropathy. mdpi.comaragen.com In these rodent models, this compound has shown effectiveness in reducing pain behaviors. frontiersin.org For example, it has been shown to decrease spontaneous pain behavior in an OD1 mouse pain model, which is a model for NaV1.7-mediated pain. caymanchem.comresearchgate.net Its efficacy in these models supports the hypothesis that blocking sodium channels can be a viable strategy for managing neuropathic pain. tandfonline.com
Analgesic Effects
Pain-Related Phenotypes in Genetic Models (e.g., NaV1.7 gain-of-function mutations)
Gain-of-function mutations in the SCN9A gene, which encodes the NaV1.7 sodium channel, are linked to several human pain disorders, including inherited erythromelalgia and paroxysmal extreme pain disorder. dovepress.compitt.edutandfonline.comnih.gov These mutations lead to hyperexcitability of dorsal root ganglion neurons, resulting in spontaneous pain. dovepress.commedcentral.com Animal models incorporating these genetic alterations are crucial for testing the efficacy of targeted therapies. This compound has been investigated in the context of these NaV1.7-mediated pain states. nih.gov For instance, the OD1 mouse model mimics the effects of β-scorpion toxins, which are similar to the voltage-dependent shifts in NaV1.7 activation seen in inherited erythromelalgia. mdpi.com This suggests the model's utility in identifying analgesics for such conditions. mdpi.com
Animal Models of Other Neurological Conditions
Beyond pain, the therapeutic potential of this compound has been explored in other neurological disorders, leveraging its action as a sodium channel blocker.
This compound has been described as an effective anticonvulsant in animal models. oatext.com Its mechanism as a use-dependent sodium channel blocker that preferentially targets and inhibits high-frequency firing associated with seizures supports its potential in epilepsy. oatext.com Models like the maximal electroshock seizure (MES) and the subcutaneous pentylenetetrazole (scPTZ) test are standard preclinical tools for evaluating anticonvulsant drugs. innovareacademics.innih.gov While direct results of this compound in these specific tests are not detailed, its known efficacy in animal seizure models was a component of its early preclinical profile. tandfonline.comoatext.com
The N-methyl-D-aspartate (NMDA) receptor antagonist phencyclidine (PCP) is used in animal models to induce cognitive deficits and other symptoms relevant to schizophrenia. neurofit.comresearchgate.netnih.govnih.gov Sodium channel blockers, such as lamotrigine, have shown efficacy in reversing PCP-induced cognitive impairments in rats. researchgate.net This suggests a potential role for sodium channel modulation in treating cognitive dysfunction associated with neuropsychiatric disorders. While specific studies testing this compound in PCP-induced cognitive dysfunction models were not found, its mechanism of action aligns with that of other sodium channel blockers investigated for this purpose. tandfonline.cominvivochem.cn
Anticonvulsant Effects
Methodological Considerations in Preclinical Research
The translation of preclinical findings to clinical success is a significant challenge in drug development. For sodium channel blockers like this compound, several methodological factors are critical. The choice of animal model is paramount; for instance, the OD1 model is specifically designed for rapid in vivo profiling of NaV1.7 inhibitors. mdpi.com However, the complexities of pain and other neurological disorders in humans are not always fully captured by animal models. tandfonline.com
Furthermore, the route of administration in preclinical studies can significantly influence outcomes. This compound, for example, showed poor analgesic efficacy when delivered locally but was much more effective when administered systemically in certain models. tandfonline.com This highlights the importance of pharmacokinetic and pharmacodynamic assessments.
A lack of standardized methodology and outcome measures across preclinical studies can also make it difficult to compare the efficacy of different compounds. whiterose.ac.uk The use of automated patch-clamp systems for electrophysiological studies allows for a more standardized comparison of multiple properties of sodium channel inhibition. plos.org
Finally, understanding the specific subtypes of sodium channels targeted by a drug is crucial. While this compound was initially considered a selective NaV1.7 blocker, further studies revealed it to be a less selective, state-dependent sodium channel blocker. mdpi.comoatext.com This evolution in understanding underscores the need for thorough and ongoing characterization of a compound's pharmacological profile throughout its development.
Importance of Translatability to Clinical Outcomes
The transition of a potential therapeutic agent from preclinical evaluation to successful clinical application is a critical hurdle in drug development. This is particularly true in the field of pain research, which has seen numerous failures of compounds that showed promise in animal models but did not demonstrate efficacy in human trials. royalsocietypublishing.org The ultimate goal of preclinical research is to identify drug candidates and understand disease pathways or target mechanisms in a way that accurately predicts clinical success. mdbneuro.com However, a significant gap often exists between the outcomes observed in preclinical studies and the results of human clinical trials, a phenomenon often referred to as translational failure. frontiersin.org This disconnect has led to the abandonment of many potential therapeutic targets identified through preclinical research. royalsocietypublishing.org
The development of new analgesics has been notably slow, with very few new molecular entities for chronic pain receiving regulatory approval over several decades. royalsocietypublishing.org This lack of success is not necessarily unique to pain research but is a significant challenge. royalsocietypublishing.org Factors contributing to this translational divide are multifaceted and include the inherent differences between animal models and complex human conditions, variations in study design, and the endpoints measured. frontiersin.orgjci.org For instance, preclinical studies often focus on reflexive outcomes to evoked stimuli, which may not fully represent the complex and spontaneous nature of chronic pain experienced by patients. nih.gov
The case of sodium channel blockers in pain research illustrates this challenge. While genetic studies in humans have identified the Nav1.7 sodium channel as a critical target for pain, and preclinical models have supported this, several Nav1.7-selective inhibitors have failed to meet efficacy endpoints in clinical trials for neuropathic pain. nih.gov this compound, a state-dependent sodium channel inhibitor, has shown positive results in a phase II trial for lumbosacral radiculopathy, suggesting successful forward translation in this context. nih.gov The importance of translatability lies in bridging the gap between promising preclinical data and meaningful clinical benefit, thereby avoiding costly and time-consuming failures and ultimately delivering effective therapies to patients. nih.govneuron-eranet.eu Improving the alignment between preclinical and clinical study designs, including the harmonization of protocols and the selection of clinically relevant endpoints, is considered crucial for enhancing the translatability of research findings. neuron-eranet.eu
Challenges of Animal Models in Pain Research
Animal models are fundamental tools in preclinical pain research, providing essential insights into the biological mechanisms of pain and serving as platforms for testing new analgesic compounds. researchgate.net However, these models face significant challenges that can limit their predictive validity for human pain conditions. tandfonline.com One of the primary issues is the inherent difficulty in modeling the complex, multidimensional human experience of pain, which includes sensory, emotional, and cognitive components, in animals. oup.comcambridge.org
Key Challenges in Animal Pain Models:
Species Differences: There are fundamental biological and physiological differences between humans and the rodents most commonly used in pain research. royalsocietypublishing.orgresearchgate.net These differences can affect pain perception, processing, and drug metabolism, making direct extrapolation of findings challenging. researchgate.net The modern research paradigm is often built on the assumption that rodent biology is a direct proxy for human biology, which may not always be valid, despite pain being an evolutionarily conserved process. royalsocietypublishing.org
Endpoint Measurement: A major limitation is the reliance on reflexive, stimulus-evoked behavioral tests, such as withdrawal from a mechanical or thermal stimulus (allodynia and hyperalgesia). nih.govoup.com These measurements may not accurately reflect the spontaneous, ongoing pain that is a primary complaint of patients with chronic neuropathic pain. nih.govcambridge.org Animals cannot verbally communicate the quality or intensity of their pain, making the assessment of the subjective and affective dimensions of pain particularly difficult. oup.com
Model Validity: Many animal models of neuropathic pain are created through surgical or chemical induction of nerve injury, such as chronic constriction injury (CCI) or spared nerve injury (SNI). jci.orgtandfonline.com While these models replicate some aspects of human neuropathic pain, they may not capture the full etiological diversity and complexity of human pain syndromes, which can arise from various causes like diabetes, viral infections, or chemotherapy. jci.orgcambridge.org Furthermore, the mechanistic similarity between these induced models and spontaneous human pain conditions can be limited. jci.org
Lack of Heterogeneity: Preclinical studies have traditionally used genetically homogeneous, inbred strains of young, male rodents. mdbneuro.comfrontiersin.org This practice overlooks the influence of critical variables such as age, sex, genetic background, and comorbidities, which are known to significantly impact pain perception and treatment response in the diverse human population. mdbneuro.comresearchgate.net This mismatch between a homogenous preclinical study population and a heterogeneous patient population is a major barrier to translation. researchgate.net
These challenges contribute to the high rate of failure when translating findings from animal models to clinical trials. tandfonline.com For example, numerous compounds targeting mechanisms like the neurokinin 1 receptor showed strong analgesic effects in animal models but were subsequently inactive in human studies. oup.com To improve the predictive power of preclinical research, there is a growing consensus on the need to develop and utilize animal models with greater face, construct, and predictive validity, and to incorporate more clinically relevant and diverse testing conditions. jci.orgnih.gov
Interactive Data Tables
Table 1: this compound Activity on Voltage-Gated Sodium Channel (Nav) Subtypes
This table summarizes the inhibitory concentrations (IC50) of this compound on various Nav channel subtypes, as determined by a FLIPR membrane potential assay using HEK293 cells. The data indicates that this compound is a non-selective inhibitor of Nav channels.
| Nav Subtype | IC50 (µM) |
| Nav1.1 | 22 |
| Nav1.2 | 13 |
| Nav1.3 | 23 |
| Nav1.4 | 10 |
| Nav1.5 | 84 |
| Nav1.6 | 15 |
| Nav1.7 | 32 |
| Nav1.8 | 6 |
| Data sourced from Cayman Chemical. caymanchem.com |
Table 2: State-Dependent Inhibition of Nav1.7 by this compound
This compound's inhibitory activity at the Nav1.7 channel is state-dependent, showing increased potency for the channel in an open/inactivated state compared to a closed/resting state.
| Channel State | IC50 (µM) | Potency Increase |
| Closed/Resting | 54 | - |
| Open/Inactivated | 6.3 | 9-fold |
| Data sourced from Cayman Chemical. caymanchem.com |
Table 3: Summary of this compound in a Preclinical Pain Model
This table details the findings of this compound in a mouse model designed to assess Nav1.7-mediated pain.
| Animal Model | Key Finding | Interpretation | Source |
| OD1-induced spontaneous pain model in mice | Systemic administration of this compound (3 and 30 mg/kg, i.p.) significantly reduced spontaneous pain behaviors. oatext.commdpi.com | This compound demonstrates analgesic effects when delivered systemically. The efficacy may be due to central effects, as the compound is known to penetrate the central nervous system. mdpi.com | oatext.commdpi.com |
| The OD1 scorpion toxin is used to activate Nav1.7 channels and induce pain behaviors. mdpi.com |
Clinical Research and Therapeutic Applications
Early Phase Clinical Development
The initial stages of clinical research on Raxatrigine focused on establishing its fundamental properties in humans. oatext.comcrukcambridgecentre.org.uk These early phase trials are a critical first step in the journey of a new drug, assessing its viability for further investigation. ppd.com
Phase 1 Studies: Safety, Tolerability, and Pharmacokinetics
Multiple Phase 1 studies were conducted to evaluate the safety, tolerability, and pharmacokinetic profile of this compound. oatext.comresearchgate.net These studies are designed to understand how the drug is absorbed, distributed, metabolized, and excreted by the body. ppd.com The Phase 1 program for this compound, then known as GSK1014802, included several studies in healthy volunteers. oatext.com
One study assessed the safety, tolerability, and pharmacokinetics of repeated doses administered for up to 28 days and included an evaluation of food interaction. oatext.com Another was a randomized, double-blind, placebo-controlled study that examined repeat doses over 36 days. oatext.com A third study was a four-period crossover design comparing different doses of the drug with a placebo and lidocaine. oatext.com These foundational studies provided the initial human data necessary to proceed to later-stage clinical trials. oatext.comppd.com
Targeted Pain Conditions and Clinical Trial Progress
Following its initial development, this compound was investigated for its efficacy in several specific and challenging pain conditions. ontosight.aioatext.comnih.gov The compound received orphan-drug designation from the U.S. Food and Drug Administration in July 2013 for the treatment of trigeminal neuralgia. oatext.comncats.io Besides trigeminal neuralgia, it has also been studied in lumbosacral radiculopathy and erythromelalgia. wikipedia.orgoatext.com
Trigeminal Neuralgia (TN)
Trigeminal neuralgia is a debilitating condition characterized by severe, electric shock-like facial pain. pharmaceutical-journal.comnih.gov this compound emerged as a novel therapeutic candidate for this condition, with its development being a significant step as it was one of the first drugs to be specifically evaluated for TN. pharmaceutical-journal.comfacepain.org
This compound has been the subject of Phase 2 and Phase 3 clinical trials for trigeminal neuralgia. wikipedia.orgpharmaceutical-journal.compatsnap.comaxonmedchem.com A Phase 2a study utilized a placebo-controlled, double-blind, randomized withdrawal design to assess the safety and efficacy of the drug in patients with trigeminal neuralgia. axonmedchem.com Following the promising results of the Phase 2 trial, plans were made for a Phase 3, 12-week, double-blind, placebo-controlled trial. pharmaceutical-journal.com However, it was later reported that the company decided not to proceed with a larger Phase 3 study. facepain.org Several Phase 3 studies that were planned have been listed as withdrawn. patsnap.com
The Phase 2 trial for this compound in trigeminal neuralgia yielded promising results regarding pain relief. pharmaceutical-journal.comnih.gov In an internal report of the trial involving 29 patients, pain intensity scores were reported to be 50% lower for those receiving this compound compared to placebo. pharmaceutical-journal.com Another analysis of a study with 67 patients showed a 60% reduction in the number of paroxysms compared to 12% for placebo, and a 55% decrease in pain severity versus 18% for the placebo group, although the primary endpoint did not reach statistical significance. nih.gov
Table 1: Efficacy Outcomes from this compound Phase 2 Trial in Trigeminal Neuralgia
| Outcome Measure | This compound | Placebo |
|---|---|---|
| Reduction in Pain Intensity Score | 50% lower | - |
| Reduction in Number of Paroxysms | 60% | 12% |
| Reduction in Pain Severity | 55% | 18% |
The standard first-line treatments for trigeminal neuralgia are anticonvulsant medications such as carbamazepine (B1668303) and oxcarbazepine (B1677851). nih.govthieme-connect.comdjigims.com These drugs, while effective for many, can be associated with significant side effects that may limit their use. patsnap.comdjigims.com The development of new drugs like this compound was driven by the need for more targeted therapies with better tolerability. nih.govfacepain.org While direct comparative trials between this compound and carbamazepine are not detailed in the provided results, the rationale for developing this compound was to offer an alternative to existing therapies, which were originally developed for epilepsy. nih.govfacepain.org
Role in Monotherapy vs. Combination Therapy
In the management of trigeminal neuralgia, both monotherapy and combination therapy are common strategies. journalomp.org Clinical practice shows that about half of patients may be on more than one medication to manage their condition. patsnap.com The rationale for combination therapy often involves using multiple drugs with different mechanisms of action to achieve better pain relief, potentially with lower doses of individual agents, which can help reduce adverse effects. patsnap.comdovepress.com
For trigeminal neuralgia, carbamazepine and oxcarbazepine are considered first-line treatments. patsnap.comtandfonline.com However, when these are not sufficient or cause significant side effects, other drugs may be added. d-nb.info Studies have shown that combining a peripheral analgesic block with agents like carbamazepine or gabapentin (B195806) can lead to improved outcomes. d-nb.info In an open-label study, vixotrigine (this compound) administered alone was compared with a placebo and demonstrated successful pain relief in patients with trigeminal neuralgia. researchgate.net In real-world practice, gabapentin and baclofen (B1667701) are frequently used in combination with other drugs. journalomp.orgrcseng.ac.uk For patients who experience continuous pain between paroxysmal attacks, a monotherapy with a sodium channel blocker may not be sufficient, necessitating combination treatment. d-nb.info
Lumbosacral Radiculopathy (Sciatica)
This compound (vixotrigine) was investigated as a potential treatment for the neuropathic pain associated with lumbosacral radiculopathy, commonly known as sciatica. wikipedia.orgfiercebiotech.com The compound entered Phase 2 clinical trials for this indication. oatext.compharmaceutical-journal.comfrontiersin.org
Multiple Phase 2 studies were conducted to evaluate this compound's efficacy in treating sciatica. tandfonline.com One trial, a Phase 2, randomized, double-blind, placebo-controlled study, aimed to assess the efficacy of two different dose regimens of the drug (then known as BIIB074) on neuropathic pain in subjects with the condition. clinicaltrialsregister.eu An earlier Phase 2 trial had shown a notable reduction in pain compared to placebo. nih.gov
However, a subsequent, larger Phase 2b study (NCT02957617) failed to meet its primary and secondary efficacy endpoints. fiercebiotech.comtandfonline.com Following these results, the sponsor terminated the study and discontinued (B1498344) the development of vixotrigine for the lumbosacral radiculopathy indication. fiercebiotech.comtandfonline.com
Erythromelalgia (EM)
This compound was also studied for its potential to treat inherited erythromelalgia (EM), a rare and debilitating pain disorder. oatext.comtandfonline.commedcentral.com This condition is characterized by intense burning pain, redness, and increased temperature, primarily in the extremities. tandfonline.com
A Phase 2a clinical trial (NCT02917187) was initiated to evaluate the efficacy of this compound (as BIIB074) in patients with erythromelalgia. tandfonline.comguidetomalariapharmacology.org The investigation into EM was considered a valuable test for NaV1.7 channel blockers, as the condition's direct link to this specific channel allows for a clear assessment of the drug's mechanism-based effectiveness. pharmaceutical-journal.com
Inherited erythromelalgia is an autosomal dominant disorder strongly linked to specific genetic mutations. nih.gov Research has identified that gain-of-function mutations in the SCN9A gene, which encodes the NaV1.7 voltage-gated sodium channel, are a primary cause of the condition. tandfonline.comtandfonline.comnih.gov These mutations alter the channel's function, causing a hyperpolarizing shift in its activation. nih.gov This change lowers the threshold for neurons to fire, leading to the hyperexcitability of pain-sensing neurons and the characteristic symptoms of burning pain triggered by warmth or exercise. nih.govresearchgate.net Given that this compound was developed as a NaV1.7 inhibitor, it represented a targeted therapeutic strategy for this genetically defined pain disorder. medcentral.comncats.io
Phase 2 Studies
Small Fiber Neuropathy (SFN)
The clinical development of this compound (vixotrigine) has also included investigations into its use for small fiber neuropathy (SFN). wikipedia.orgfiercebiotech.comresearchgate.net This condition involves damage to the small, unmyelinated nerves of the peripheral nervous system. Like erythromelalgia, a subset of idiopathic SFN cases—estimated at around 30%—is associated with gain-of-function mutations in the NaV1.7 channel. tandfonline.comtandfonline.com A Phase 2 study was planned to evaluate the efficacy of this compound in patients with SFN (NCT03339336). tandfonline.com Preclinical animal models have suggested that this compound can produce analgesic effects and provide relief for small fiber neuropathy.
Data Tables
Table 1: Summary of this compound Clinical Trials
| Condition | Phase | Trial Identifier | Status | Outcome Summary | Citations |
|---|---|---|---|---|---|
| Trigeminal Neuralgia | Phase 2 | NCT01540630 | Completed | Showed promising trends and reduction in pain severity, but did not meet the primary endpoint for statistical significance. | tandfonline.comnih.gov |
| Lumbosacral Radiculopathy (Sciatica) | Phase 2b | NCT02957617 | Terminated | Failed to meet primary and secondary efficacy endpoints. Development for this indication was discontinued. | fiercebiotech.comtandfonline.com |
| Erythromelalgia | Phase 2a | NCT02917187 | Unknown | Study was initiated to evaluate efficacy. | tandfonline.comguidetomalariapharmacology.org |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Baclofen |
| BIIB074 |
| CNV1014802 |
| Carbamazepine |
| Gabapentin |
| GSK1014802 |
| Oxcarbazepine |
| This compound |
| Ropivacaine |
Phase 2 Studies
This compound, also known as vixotrigine, has been evaluated in several Phase 2 clinical trials for its potential as an analgesic. newdrugapprovals.orgwikipedia.org One notable study was a double-blind, crossover, randomized withdrawal trial designed to assess its efficacy and safety in patients with trigeminal neuralgia (NCT01540630). tandfonline.com While the primary endpoint of a statistically significant reduction in treatment failures compared to placebo was not met, the study did show promising trends. tandfonline.comnih.gov Specifically, there was a 60% reduction in the number of paroxysms with this compound compared to 12% with placebo. nih.gov Furthermore, pain severity decreased by 55% in the this compound group versus 18% in the placebo group. nih.gov Several secondary endpoints in this trial did achieve statistical significance. tandfonline.com
The compound has also been investigated for other neuropathic pain conditions, including erythromelalgia and small fiber neuropathy. newdrugapprovals.orgtandfonline.comoatext.com For lumbosacral radiculopathy, multiple Phase 2 trials were initiated (NCT01561027, NCT02935608, NCT02957617). tandfonline.com
Painful Diabetic Polyneuropathy
The potential of this compound for treating painful diabetic polyneuropathy (PDPN) has also been explored. patsnap.com
Phase 1b Study
A Phase 1b, randomized, double-blind, parallel, placebo- and active-controlled pharmacodynamic study (NCT04106050) was designed to evaluate this compound (referred to as BIIB074 in the study) in both healthy participants and those with painful diabetic polyneuropathy. patsnap.comhra.nhs.uk This trial aimed to assess the drug's effect on pain signals. hra.nhs.uk The study included different dosage groups and compared the effects of this compound against a placebo and an active control, lidocaine. hra.nhs.uk
Discontinued Indications and Research Shifts
The development of this compound has seen significant shifts, with research into several initial indications being discontinued.
Bipolar Disorder/Depression
This compound was initially investigated for the treatment of bipolar disorder and bipolar depression. newdrugapprovals.orgoatext.comdrugbank.com GlaxoSmithKline, the original developer, had the compound in Phase 1 for bipolar disorder in 2009. oatext.commedchemexpress.com However, development for this indication was later discontinued. newdrugapprovals.orgwikipedia.orgoatext.com
Lumbosacral Radiculopathy (following trial termination)
Despite initial Phase 2 exploration for lumbosacral radiculopathy (sciatica), Biogen ultimately discontinued the development of this compound for this indication. oatext.comfiercebiotech.com A Phase 2b study (NCT02957617) was terminated by the sponsors because the trial failed to meet its primary and secondary endpoints. tandfonline.comfiercebiotech.com
Below is a summary of key clinical trials for this compound:
Interactive Data Table: this compound Clinical Trials| Trial ID | Phase | Condition(s) | Status |
| NCT01540630 | Phase 2 | Trigeminal Neuralgia | Completed tandfonline.comdrugbank.com |
| NCT01561027 | Phase 2 | Lumbosacral Radiculopathy | Completed tandfonline.comdrugbank.commedchemexpress.com |
| NCT02957617 | Phase 2 | Lumbosacral Radiculopathy | Terminated tandfonline.comfiercebiotech.com |
| NCT04106050 | Phase 1b | Painful Diabetic Polyneuropathy, Healthy Volunteers | Withdrawn patsnap.com |
| NCT00908154 | Phase 1 | Bipolar Depression, Bipolar Disorder | Completed medchemexpress.commedchemexpress.com |
| NCT03070132 | Phase 3 | Trigeminal Neuralgia | Withdrawn patsnap.com |
| NCT03637387 | Phase 3 | Trigeminal Neuralgia | Withdrawn patsnap.comspringer.com |
| NCT03339336 | Phase 2 | Small Fiber Neuropathy | --- |
| NCT02935608 | Phase 2 | Lumbosacral Radiculopathy | --- |
Pharmacological Considerations in Research
Pharmacokinetics and Metabolism (Limited to research on mechanisms influencing drug interactions)
Influence of UGT Inhibition on Vixotrigine Pharmacokinetics
The metabolism of vixotrigine, the active form of raxatrigine, is significantly influenced by uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs). nih.gov Glucuronidation is the primary pathway, leading to the formation of the major metabolite, M13, as well as two other major metabolites, M14 and M16. nih.gov
A clinical study was conducted to assess the impact of UGT inhibition on the pharmacokinetics of vixotrigine. In this open-label, fixed-sequence, phase I study, healthy volunteers received a single 150 mg dose of vixotrigine on day 1 and again on day 16. nih.gov From day 8 to day 22, participants were also administered valproic acid, a known UGT inhibitor, at a dose of 500 mg three times daily. nih.gov
The results demonstrated a significant alteration in vixotrigine's pharmacokinetic profile in the presence of the UGT inhibitor. nih.gov
Key Findings of the UGT Inhibition Study:
| Pharmacokinetic Parameter | Change with Valproic Acid Co-administration |
| Vixotrigine Systemic Exposure (AUC) | Increased by approximately 70% nih.gov |
| Vixotrigine Maximum Concentration (Cmax) | Negligible effect nih.gov |
| M13 Metabolite Exposure (AUC) | Decreased by approximately 50% nih.gov |
| M13 Metabolite Maximum Concentration (Cmax) | Decreased by approximately 70% nih.gov |
| M14 Metabolite Exposure (AUC) | Increased by approximately 100% nih.gov |
| M16 Metabolite Exposure (AUC) | Increased by approximately 70% nih.gov |
These findings underscore the critical role of UGT enzymes in the clearance of vixotrigine and highlight the potential for significant drug-drug interactions when co-administered with UGT inhibitors. nih.gov
Hydrolysis by Carboxylesterase-1
Carboxylesterases are a family of enzymes responsible for the hydrolysis of ester and amide bonds, playing a crucial role in the metabolism of many therapeutic agents. rndsystems.com Carboxylesterase 1 (CES1), in particular, is a major carboxylesterase in the human body, involved in the metabolism of a wide variety of substances, including drugs. nih.govmdpi.com These enzymes can either activate or inactivate drugs through de-esterification. rndsystems.comrndsystems.com The catalytic mechanism of hCES1 is understood to be a four-step process involving both acylation and deacylation stages. nih.govmdpi.com While the general role of carboxylesterases in drug metabolism is well-established, specific research detailing the hydrolysis of this compound by carboxylesterase-1 is not extensively available in the provided search results.
Potential for Clinically Relevant Drug-Drug Interactions
Understanding the potential for drug-drug interactions is a critical aspect of pharmaceutical research. For this compound, this involves investigating its interactions with major drug-metabolizing enzyme systems.
The cytochrome P450 (CYP450) system is a family of enzymes responsible for the metabolism of a vast number of drugs. nih.gov Interactions involving the CYP450 system, where drugs act as substrates, inhibitors, or inducers, are a common cause of clinically significant drug-drug interactions. nih.gove-mjm.org These interactions can lead to altered drug concentrations, potentially resulting in toxicity or reduced efficacy. fda.gov In vitro studies have indicated that this compound is an inhibitor of CYP3A4, CYP2C9, and CYP2D6. ncats.io However, it is important to note that formal drug interaction studies with this compound have not been performed. jnjmedicalconnect.com The potential for elevated levels of certain cytokines, like IL-6, to suppress CYP450 enzymes further complicates the prediction of drug-drug interactions. jnjmedicalconnect.com
Stereochemistry and Pharmacological Activity
The spatial arrangement of atoms within a molecule, or its stereochemistry, can have a profound impact on its pharmacological activity. mgscience.ac.inuoanbar.edu.iq Many drugs are chiral, existing as enantiomers (non-superimposable mirror images), which can exhibit different biological activities and pharmacokinetic profiles. mgscience.ac.in
This compound possesses a specific stereochemistry, designated as the (2S,5R) configuration. ontosight.ai This specific arrangement is considered crucial for its efficacy as a state-dependent sodium channel blocker. ontosight.aincats.io The molecule's chemical formula is C18H19FN2O2. script-one.com The importance of stereochemistry is well-recognized in drug development, as different enantiomers of a drug can have varied therapeutic effects and side-effect profiles. uoanbar.edu.iq
Formulation Research for Pharmaceutical Applications
The development of a suitable pharmaceutical formulation is essential for the effective delivery of a drug. For this compound, research has explored various salt forms to enhance its properties for pharmaceutical use. The compound has been formulated as hydrochloride and methanesulfonate (B1217627) (mesylate) salts. ontosight.ai These salt forms are utilized to improve the solubility and stability of the drug, which are critical attributes for developing an effective oral dosage form. ontosight.ai this compound is available for research purposes as a solid powder and is soluble in DMSO. medkoo.com
Future Directions and Research Opportunities
Deeper Elucidation of NaV Subtype Selectivity and Off-Target Effects
Initially, Raxatrigine (also known as CNV1014802) was characterized as a selective inhibitor of the NaV1.7 sodium channel subtype. oatext.com This channel is a significant target in pain research because genetic mutations in the SCN9A gene, which encodes NaV1.7, can lead to rare inherited pain disorders. nih.govmedlineplus.gov Gain-of-function mutations are associated with conditions of extreme pain like primary erythromelalgia, while loss-of-function mutations can result in a congenital indifference to pain. medlineplus.govnih.govnih.gov The thinking was that selectively blocking NaV1.7 could replicate this painless state pharmacologically. mdpi.com
However, more recent research has painted a more complex picture of this compound's selectivity. Some studies now suggest it is a non-selective NaV inhibitor, also affecting other subtypes such as NaV1.3. oatext.comnih.gov In fact, one of the earliest patents for the compound characterized it as a NaV1.3 blocker. oatext.com Further analysis indicates that this compound acts as a state-dependent and use-dependent inhibitor, meaning its blocking action is more pronounced on sodium channels that are frequently firing, a characteristic of neurons involved in pain signaling. pharmaceutical-journal.comresearchgate.net It appears to stabilize the inactive state of the channel, thus preventing further propagation of pain signals. pharmaceutical-journal.com This lack of high selectivity might not be a disadvantage; many clinically effective drugs for neuropathic pain and epilepsy are broad-spectrum NaV inhibitors. researchgate.net
Future research must continue to precisely map this compound's interaction with all NaV subtypes (NaV1.1-NaV1.9) to build a comprehensive profile of its on-target and potential off-target effects. nih.gov This deeper understanding is crucial for predicting its full range of physiological effects and for identifying patient populations most likely to benefit.
Table 1: this compound's Reported NaV Channel Activity
| NaV Subtype | Reported Interaction/Potency | Implication |
|---|---|---|
| NaV1.7 | Initially reported as a selective, state-dependent inhibitor. oatext.comfrontiersin.org | Primary target for neuropathic pain due to strong genetic validation. nih.gov |
| NaV1.3 | Early patents characterized it as a NaV1.3 blocker; also implicated in neuropathic pain. oatext.com | Suggests a broader mechanism of action than solely NaV1.7 inhibition. |
| Other CNS & PNS Subtypes | Potently inhibits both central and peripheral nervous system NaV subtypes in a use-dependent manner. researchgate.net | Broad-spectrum activity may contribute to efficacy in various pain states but also potential side effects. |
Role in Combination Therapies for Pain Management
Given the multifaceted nature of chronic pain, which often involves multiple signaling pathways, combination therapy is emerging as a promising strategy. tandfonline.comnih.gov It is unlikely that blocking a single target can completely resolve complex pain conditions. tandfonline.com The use of multiple agents may allow for synergistic effects, lower doses of individual drugs, and a reduction in side effects. nih.govpatsnap.com
Future studies should explore the efficacy of this compound when combined with other classes of analgesics. For instance, combining a sodium channel blocker with an opioid has shown superiority over monotherapy in some studies of neuropathic pain. sign.ac.uk There is a documented link between NaV1.7 function and the endogenous opioid system, suggesting that a dual-pronged approach could be particularly effective. nih.govpharmaceutical-journal.com Other potential combinations could include gabapentinoids (like gabapentin (B195806) or pregabalin), which target calcium channels, or antidepressants with pain-modulating effects. mdpi.comnih.gov Clinical trials designed to test these combinations are a critical next step. elsevier.es
Investigation in Genetically Defined Pain Syndromes
Genetically defined pain syndromes offer a unique opportunity to test the efficacy of targeted therapies like this compound. Primary erythromelalgia, an autosomal dominant disorder caused by gain-of-function mutations in the SCN9A gene (encoding NaV1.7), is a prime example. nih.govactasdermo.orgwikipedia.org This condition results in hyperexcitability of pain-sensing neurons, leading to intense burning pain. nih.govactasdermo.org
Clinical investigation of this compound in patients with erythromelalgia and other channelopathies can provide direct evidence of its ability to modulate NaV1.7 in a human disease model. nih.gov Such studies serve as a crucial bridge between preclinical findings and broader clinical applications, helping to validate the therapeutic target and the drug's mechanism of action. nih.gov Success in these specific, genetically-defined populations could pave the way for its use in more common forms of neuropathic pain where NaV1.7 hyperactivity is also implicated. frontiersin.org
Table 2: Genetically Defined Pain Syndromes and NaV Channels
| Syndrome | Associated Gene | Channel Function | Potential for this compound Investigation |
|---|---|---|---|
| Primary Erythromelalgia | SCN9A | Gain-of-function of NaV1.7. medlineplus.govbad.org.uk | Direct test of NaV1.7 inhibition in a human pain model. |
| Congenital Insensitivity to Pain | SCN9A | Loss-of-function of NaV1.7. mdpi.com | Provides the rationale for NaV1.7 as a pain target. |
Structural Biology and Binding Mode Analysis of NaV-Targeting Drugs (e.g., Cryo-EM studies)
Recent breakthroughs in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided unprecedented, high-resolution views of voltage-gated sodium channels. frontiersin.orgthermofisher.com These techniques allow researchers to visualize the precise binding sites of drugs like this compound on the channel protein. researchgate.net
Cryo-EM studies have revealed that this compound binds within a specific pocket of the pore domain, known as the IV-I fenestration. patsnap.comresearchgate.net This detailed structural information is invaluable for several reasons. It helps explain the compound's state-dependent and use-dependent properties and provides a molecular basis for its subtype selectivity (or lack thereof). researchgate.net Furthermore, understanding how this compound docks with the channel at an atomic level enables the rational design of new, potentially more potent and selective molecules. elifesciences.orgnih.gov Future structural studies could compare the binding of this compound across different NaV subtypes to guide the development of next-generation analgesics with optimized properties. frontiersin.org
Translational Research to Bridge Preclinical and Clinical Findings
A significant challenge in analgesic drug development is the gap between promising preclinical results in animal models and successful outcomes in human clinical trials. nih.govtandfonline.com This translational failure has plagued the development of many novel pain therapies. frontiersin.org Improving the translatability of research is therefore a critical priority.
For this compound, this involves designing clinical trials that more accurately reflect the complexities of human pain conditions. tandfonline.com It also means developing and validating better preclinical models and endpoints that are more predictive of clinical efficacy. nih.gov Bidirectional research, where clinical observations inform preclinical study design and vice-versa, can help refine these models. nih.gov The use of iPSC (induced pluripotent stem cell) technology, for example, could allow researchers to study the effects of this compound on neurons derived from patients with specific pain conditions, offering a more clinically relevant testing platform. tandfonline.com
Development of Novel Analgesic Strategies Beyond Sodium Channel Blockade (e.g., endogenous opioids interaction)
While sodium channel blockade is a validated strategy for pain relief, the future of analgesia may lie in multi-target approaches or in modulating pathways that are downstream of or parallel to channel activity. Research has shown that the loss of NaV1.7 function is associated with an upregulation of endogenous opioids. nih.gov This suggests that the analgesic effect of blocking NaV1.7 may be mediated, at least in part, by an enhanced opioid response. pharmaceutical-journal.com
This finding opens up exciting new therapeutic possibilities. Future research could investigate whether the efficacy of this compound is linked to its ability to modulate the endogenous opioid system. It also suggests that a combination therapy of a NaV1.7 blocker with a low-dose opioid could be highly effective, potentially achieving significant pain relief while minimizing opioid-related side effects. pharmaceutical-journal.com Exploring these novel strategies that look beyond simple channel blockade will be essential for developing the next generation of powerful and safe analgesics.
Q & A
Basic Research Questions
Q. What are the primary molecular targets of Raxatrigine, and how can researchers design experiments to validate these targets in preclinical models?
- Methodological Answer : To identify molecular targets, employ target deconvolution strategies such as kinase profiling assays, CRISPR-Cas9 screening, or affinity-based proteomics. For validation, use in vitro models (e.g., induced pluripotent stem cells (iPSCs) derived from fibroblasts ) combined with dose-response studies. Ensure reproducibility by adhering to guidelines for experimental documentation, including detailed protocols for compound preparation and characterization .
Q. How do researchers address contradictions in reported efficacy data for this compound across different experimental models?
- Methodological Answer : Perform meta-analyses of published datasets, focusing on variables such as cell type, dosage, and assay conditions. Apply statistical tools like heterogeneity testing (e.g., Cochran’s Q) to quantify variability. Cross-validate findings using orthogonal assays (e.g., electrophysiology for ion channel modulation vs. biochemical assays) .
Q. What criteria should guide the selection of in vivo models for studying this compound’s pharmacokinetic properties?
- Methodological Answer : Prioritize models with genetic or physiological relevance to the target disease (e.g., transgenic rodents for neurological disorders). Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing regimens. Ensure compliance with ethical guidelines for animal studies, including justification of sample sizes and humane endpoints .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between preclinical efficacy and clinical trial outcomes for this compound?
- Methodological Answer : Conduct translational gap analysis by comparing preclinical endpoints (e.g., biomarker reduction in animal models) with clinical primary endpoints (e.g., symptom severity scales). Use patient-derived iPSCs to bridge species-specific differences . Incorporate real-world data (RWD) from post-marketing surveillance to refine hypotheses .
Q. What advanced statistical methods are recommended for analyzing high-dimensional data (e.g., transcriptomics) in this compound mechanism-of-action studies?
- Methodological Answer : Apply machine learning pipelines (e.g., LASSO regression for feature selection) or pathway enrichment tools (e.g., Gene Ontology overrepresentation analysis). Validate findings with single-cell RNA sequencing to resolve cellular heterogeneity. Ensure raw data and code are deposited in FAIR-compliant repositories .
Q. How should researchers design adaptive clinical trials to evaluate this compound’s safety in heterogeneous patient populations?
- Methodological Answer : Implement Bayesian adaptive designs with pre-specified interim analyses to adjust dosing or enrollment criteria. Use stratification variables (e.g., genetic markers) to account for population variability. Document trial protocols rigorously to meet peer-review standards for reproducibility .
Q. What strategies mitigate bias in retrospective analyses of this compound’s off-target effects?
- Methodological Answer : Use propensity score matching to control for confounding variables. Apply sensitivity analyses to assess robustness, and triangulate findings with prospective in silico docking studies. Adhere to STROBE guidelines for observational research reporting .
Methodological Frameworks
- Data Contradiction Resolution : Leverage the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up studies .
- Experimental Reproducibility : Follow Beilstein Journal guidelines for detailed experimental documentation, including raw data and compound characterization .
- Ethical Compliance : Align human subject research with IRB protocols, emphasizing informed consent and data anonymization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
